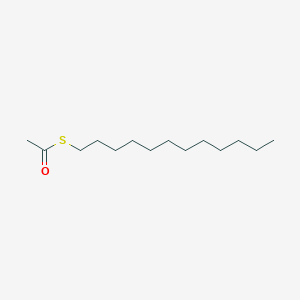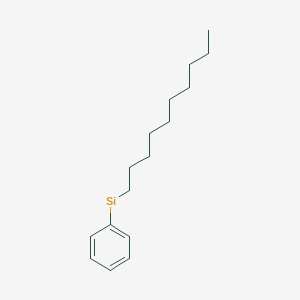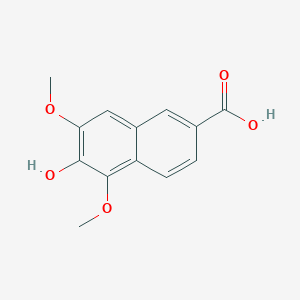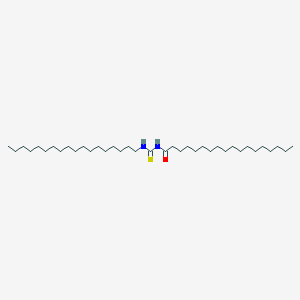
N~2~-(2-Chloroethyl)-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-Chloroethyl)-L-asparagine: is a synthetic derivative of the naturally occurring amino acid L-asparagine This compound is characterized by the presence of a 2-chloroethyl group attached to the nitrogen atom of the asparagine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-Chloroethyl)-L-asparagine typically involves the reaction of L-asparagine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of N2-(2-Chloroethyl)-L-asparagine may involve large-scale batch or continuous processes. The raw materials, including L-asparagine and 2-chloroethylamine, are sourced in bulk, and the reaction is carried out in reactors designed for efficient mixing and heat transfer. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: N2-(2-Chloroethyl)-L-asparagine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of N2-(2-Chloroethyl)-L-asparagine.
Oxidation Reactions: Oxidized forms of the compound, such as N2-(2-Chloroethyl)-L-asparagine oxides.
Reduction Reactions: Reduced forms, including amines or other hydrogenated products.
Applications De Recherche Scientifique
Chemistry: N2-(2-Chloroethyl)-L-asparagine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, N2-(2-Chloroethyl)-L-asparagine is studied for its potential role in protein modification and enzyme inhibition. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and understanding protein function.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anticancer agents. Its structural similarity to natural amino acids allows it to be incorporated into biological systems, where it may exert cytotoxic effects on cancer cells.
Industry: N2-(2-Chloroethyl)-L-asparagine is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of N2-(2-Chloroethyl)-L-asparagine involves its interaction with biological macromolecules, such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these macromolecules, leading to the formation of adducts that can disrupt normal cellular functions. This mechanism is particularly relevant in the context of its potential anticancer activity, where the compound may induce DNA damage and inhibit cell proliferation.
Comparaison Avec Des Composés Similaires
N~2~-(2-Chloroethyl)-L-glutamine: Similar in structure but with a glutamine backbone instead of asparagine.
N~2~-(2-Chloroethyl)-L-lysine: Contains a lysine backbone, offering different reactivity and biological properties.
N~2~-(2-Chloroethyl)-L-serine: Features a serine backbone, leading to variations in its chemical behavior.
Uniqueness: N2-(2-Chloroethyl)-L-asparagine is unique due to its specific combination of the chloroethyl group and the asparagine backbone. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications. Its ability to interact with biological macromolecules and its potential therapeutic applications further distinguish it from similar compounds.
Propriétés
Numéro CAS |
15054-30-5 |
|---|---|
Formule moléculaire |
C6H11ClN2O3 |
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
(2S)-4-amino-2-(2-chloroethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11ClN2O3/c7-1-2-9-4(6(11)12)3-5(8)10/h4,9H,1-3H2,(H2,8,10)(H,11,12)/t4-/m0/s1 |
Clé InChI |
OIYCYSCVSMBHNH-BYPYZUCNSA-N |
SMILES isomérique |
C(CCl)N[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
C(CCl)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)

![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)



![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)







